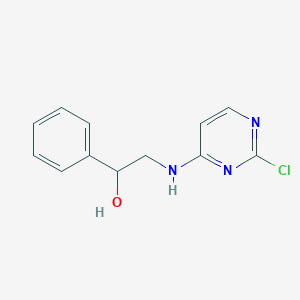

2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol

Vue d'ensemble

Description

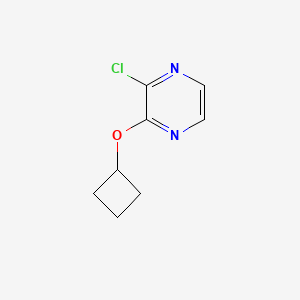

The compound “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many biological compounds . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” are not available, pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .

Chemical Reactions Analysis

The reactivity of “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” would likely be influenced by the presence of the pyrimidine ring and the phenyl group. Pyrimidine derivatives have been found to exhibit a wide range of biological activities .

Applications De Recherche Scientifique

Anticancer Activity

Pyrimidine derivatives are known for their anticancer properties. They can interfere with various cellular processes, such as DNA replication and cell division, making them effective against different types of cancer cells. For instance, certain pyrimidine analogs are used to treat leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

These compounds exhibit antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungal agents. They can act against a range of harmful microorganisms, including bacteria and fungi, by disrupting their DNA synthesis or metabolic pathways .

Antiparasitic and Antimalarial Effects

Pyrimidine derivatives have shown potential in treating parasitic infections, including malaria. They can inhibit the growth of parasites by targeting specific enzymes or pathways essential for the parasite’s survival .

Cardiovascular Therapeutics

Some pyrimidine derivatives serve as cardiovascular agents, offering therapeutic benefits for conditions like hypertension. They can modulate blood pressure and have been investigated for their potential in treating other cardiovascular diseases .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of pyrimidine derivatives make them candidates for the development of new pain relief medications. They can reduce inflammation and alleviate pain by inhibiting the production of inflammatory mediators .

Antidiabetic Activity

Pyrimidine derivatives can also play a role in managing diabetes. They may act as DPP-IV inhibitors, which help in regulating blood glucose levels. Their potential as antidiabetic agents is an area of active research .

Mécanisme D'action

Target of Action

Pyrimidine derivatives, which this compound is a part of, are known to have a wide range of pharmacological applications .

Mode of Action

Pyrimidine derivatives are known to interact with various targets, leading to a multitude of effects .

Biochemical Pathways

Pyrimidine derivatives are known to affect a wide range of pathways, leading to various downstream effects .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound greatly impact its bioavailability .

Result of Action

Pyrimidine derivatives are known to have a wide range of effects at the molecular and cellular level .

Orientations Futures

The future directions for research into “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” would likely depend on the results of initial studies into its properties and potential applications. Given the biological activity of similar pyrimidine derivatives, it could be a promising area for further investigation .

Propriétés

IUPAC Name |

2-[(2-chloropyrimidin-4-yl)amino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBLEKGKZIGVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

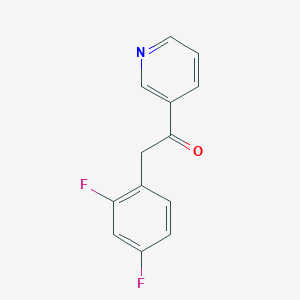

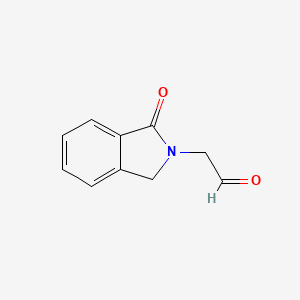

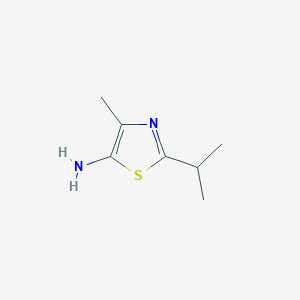

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)

![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)